COX-2 vs. COX-1 Selectivity: ZLJ-6 Demonstrates 2.35-Fold Preference for COX-2
In a human whole blood assay system that preserves physiological enzyme conformation and plasma protein binding conditions, ZLJ-6 exhibited an IC50 of 0.31 μM against COX-2 and 0.73 μM against COX-1, yielding a COX-2 selectivity ratio of 2.35 [1]. This selectivity profile differs from non-selective NSAIDs such as ibuprofen and naproxen, which show minimal COX-2 preference in whole blood, and from highly selective COX-2 inhibitors such as celecoxib (selectivity ratio ~30) or rofecoxib (selectivity ratio ~80) that spare COX-1 at therapeutic concentrations [2]. The intermediate selectivity of ZLJ-6 may confer a balanced pharmacological profile that merits further investigation in disease models where both COX-1-derived homeostatic prostanoids and COX-2-driven inflammatory mediators require consideration.
| Evidence Dimension | COX-2 selectivity ratio (COX-1 IC50 / COX-2 IC50) in human whole blood |
|---|---|
| Target Compound Data | COX-1 IC50 = 0.73 μM; COX-2 IC50 = 0.31 μM |
| Comparator Or Baseline | Ibuprofen: selectivity ratio ~1.0; Naproxen: selectivity ratio ~1.0; Celecoxib: selectivity ratio ~30; Rofecoxib: selectivity ratio ~80 |
| Quantified Difference | ZLJ-6 selectivity ratio = 2.35 (COX-2 preference); ~2.4-fold more COX-2 selective than ibuprofen/naproxen; ~13-fold less COX-2 selective than celecoxib |
| Conditions | Human whole blood assay; IC50 determination via thromboxane B2 (COX-1) and prostaglandin E2 (COX-2) measurement |
Why This Matters
The intermediate COX-2 selectivity of ZLJ-6 (2.35) defines a distinct pharmacological position between non-selective NSAIDs and highly selective coxibs, which is essential for studies requiring balanced COX-1/COX-2 modulation rather than complete COX-1 sparing or non-selective blockade.
- [1] Li L, Ji H, Sheng L, et al. The anti-inflammatory effects of ZLJ-6, a novel dual cyclooxygenase/5-lipoxygenase inhibitor. European Journal of Pharmacology. 2009;607(1-3):244-250. View Source
- [2] Cryer B, Feldman M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. American Journal of Medicine. 1998;104(5):413-421. View Source
